2-(4-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that features a combination of phenoxy, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 4-methylphenol with 2-bromoethyl acetate to form 2-(4-methylphenoxy)ethyl acetate. This intermediate is then reacted with 2-phenyl-1,3-thiazole-4-ylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenoxy group would yield quinones, while reduction of the acetamide group would yield amines.
Scientific Research Applications
2-(4-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
- 2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid
- 2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid
Uniqueness
What sets 2-(4-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in specific research and industrial applications.
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-15-7-9-18(10-8-15)24-13-19(23)21-12-11-17-14-25-20(22-17)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23) |
InChI Key |
DJVUUHZBENHZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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